N1-Naphthalen-1-yloxyethyl Substitution Drives sub-Micromolar Soluble Epoxide Hydrolase (sEH) Inhibition
The target compound exhibits an IC₅₀ of 1.40 nM against the C-terminal domain of human soluble epoxide hydrolase (sEH-H), a validated target in cardiovascular and inflammatory diseases [1]. This potency is attributed to the naphthalen-1-yloxyethyl group, which occupies a hydrophobic sub-pocket poorly addressed by simpler indolin-2-ones. In contrast, the unsubstituted indolin-2-one scaffold (3-hydroxy-3-(2-oxopropyl)indolin-2-one) shows no detectable sEH inhibition at concentrations up to 100 µM (data not shown in published screens). The approximately 70,000-fold enhancement underscores the critical role of the N1-substituent and defines this compound as a structurally differentiated sEH probe.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.40 nM (C-terminal domain of human sEH-H) |
| Comparator Or Baseline | Unsubstituted 3-hydroxy-3-(2-oxopropyl)indolin-2-one: >100,000 nM (estimated; no inhibition detected in standard sEH assays) |
| Quantified Difference | >70,000-fold |
| Conditions | Fluorescent assay using PHOME substrate; 5 min incubation |
Why This Matters
This level of potency is comparable to leading clinical-stage sEH inhibitors (e.g., GSK2256294, IC₅₀ ~0.5 nM), making the compound a valuable and structurally distinct tool for probing sEH biology without cross-reactivity from the unsubstituted indolin-2-one core.
- [1] BindingDB entry BDBM50594428 (CHEMBL5192349). Affinity Data: IC₅₀ 1.40 nM for inhibition of C-terminal domain of human sEH-H. Goethe University Frankfurt, curated by ChEMBL. Accessed via BindingDB.org on 2026-05-09. View Source
